

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanone

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Compound of Interest

Compound Name: Trimethylcyclohexanone

Cat. No.: B1229504

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, characterized by a cyclohexanone ring with three methyl group substitutions, imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of a range of compounds, from polymers and specialty polycarbonates to pharmaceuticals and fragrances. [1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **3,3,5-trimethylcyclohexanone**.

Chemical Structure and Properties

The chemical structure of **3,3,5-trimethylcyclohexanone** is foundational to its reactivity and applications. The presence of a carbonyl group and strategically positioned methyl groups influences its steric and electronic characteristics.

IUPAC Name: 3,3,5-trimethylcyclohexan-1-one[4] Synonyms: Dihydroisophorone, 3,3,5-Trimethylcyclohexan-1-one[4][5] CAS Number: 873-94-9[1][2][5] Chemical Formula: C₉H₁₆O[1][5][6] Molecular Weight: 140.22 g/mol [6][7][8]

Physicochemical Properties

A summary of the key quantitative data for 3,3,5-trimethylcyclohexanone is presented in the table below for easy reference and comparison.

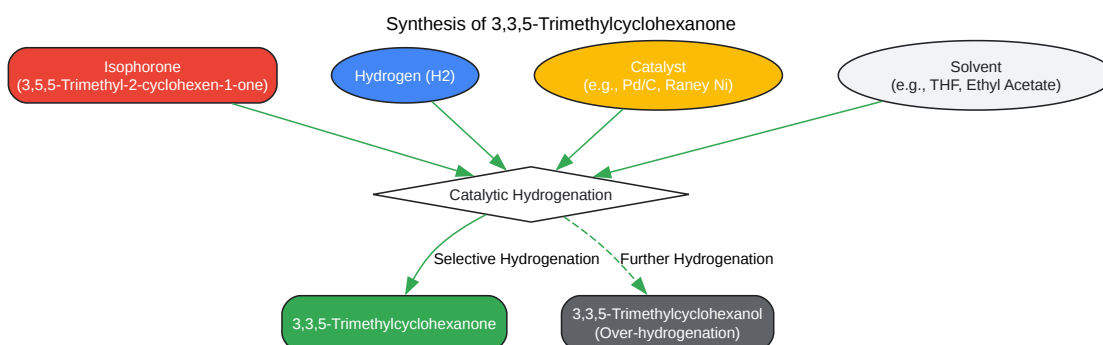
Property	Value	Reference
Molecular Weight	140.22 g/mol	[6][7][8]
Boiling Point	188-192 °C	[2][7]
Melting Point	-10 °C	[1][2][7]
Density	0.887 g/mL at 25 °C	[1][2][7]
Refractive Index (n _{20/D})	1.445	[2][7]
Flash Point	64 °C (147.2 °F)	[7]
Water Solubility	13 g/L (20 °C)	[3]
SMILES	<chem>CC1CC(=O)CC(C)(C)C1</chem>	[1][7]
InChI	1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3	[5][7]

Synthesis of 3,3,5-Trimethylcyclohexanone

The primary industrial synthesis of 3,3,5-trimethylcyclohexanone involves the selective catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).^[2] This process aims to reduce the carbon-carbon double bond of the α,β -unsaturated ketone selectively, without reducing the carbonyl group.

Synthesis Workflow Diagram

The logical relationship of the synthesis is depicted in the following diagram:



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Synthesis of 3,3,5-**Trimethylcyclohexanone** from Isophorone.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

The following protocol is a representative example of the synthesis of 3,3,5-**trimethylcyclohexanone**. The choice of catalyst and solvent can significantly influence the selectivity and yield of the desired product.[9]

Materials:

- Isophorone
- Palladium on activated carbon (5% Pd/C) or Raney Nickel
- Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate
- High-pressure autoclave or similar hydrogenation reactor

- Hydrogen gas (high purity)
- Nitrogen gas (for purging)
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reactor Preparation:** Ensure the high-pressure autoclave is clean and dry.
- **Charging the Reactor:** To the reactor, add isophorone, the chosen solvent (e.g., THF), and the catalyst (e.g., 5% Pd/C). A typical ratio would be 1:10:0.05 w/w/w of isophorone:solvent:catalyst.
- **Purging:** Seal the reactor and purge the system with nitrogen gas three to five times to remove any air.
- **Hydrogenation:** After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 2.0 MPa).
- **Reaction:** Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction progress can be monitored by techniques such as gas chromatography (GC) by taking aliquots at regular intervals.
- **Work-up:** Once the reaction is complete (as determined by the consumption of isophorone), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
- **Catalyst Removal:** Open the reactor and filter the reaction mixture to remove the catalyst.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude **3,3,5-trimethylcyclohexanone**.
- **Purification (Optional):** If necessary, the product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure of **3,3,5-trimethylcyclohexanone** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **3,3,5-trimethylcyclohexanone** will show distinct signals corresponding to the different types of protons in the molecule. The methyl groups will appear as singlets or doublets depending on their position and coupling. The methylene and methine protons on the cyclohexane ring will appear as multiplets in the aliphatic region.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the range of 200-220 ppm), the quaternary carbon, and the other aliphatic carbons of the ring and methyl groups.^[9]

Infrared (IR) Spectroscopy

The IR spectrum of **3,3,5-trimethylcyclohexanone** is characterized by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically appearing around 1710 cm^{-1} . The absence of a $\text{C}=\text{C}$ stretching band (which would be present in the starting material, isophorone) confirms the successful hydrogenation of the double bond. Other bands corresponding to $\text{C}-\text{H}$ stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **3,3,5-trimethylcyclohexanone**. The molecular ion peak (M^+) would be observed at $m/z = 140$. The fragmentation pattern can provide further structural information. Common fragments may arise from the loss of methyl groups or other characteristic cleavages of the cyclohexanone ring.

Applications in Research and Drug Development

3,3,5-Trimethylcyclohexanone is a key starting material and intermediate in various chemical syntheses:

- **Polymer Chemistry:** It is used as a monomer for the production of specialty polycarbonates and as an intermediate in the synthesis of polyesters.[1][2]
- **Peroxide Initiators:** It is a precursor for the synthesis of peroxides used as polymerization initiators.[2][3]
- **Pharmaceuticals:** It serves as a precursor to the vasodilator cyclandelate and the sunscreen component homosalate.
- **Fragrance and Flavor Industry:** It is utilized in the flavor and fragrance industry due to its characteristic minty or fruity odor.[3]
- **Solvents:** Due to its high boiling point, it is used as a solvent in coatings, paints, and printing inks to improve leveling and gloss.[2][3]

Safety and Handling

3,3,5-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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